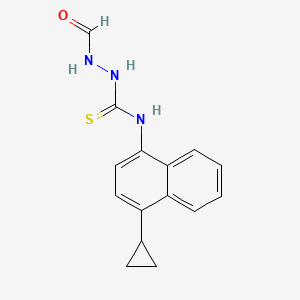

![molecular formula C21H30S2 B3105432 4,4-二己基-4H-环戊并[1,2-b:5,4-b']二噻吩 CAS No. 153312-86-8](/img/structure/B3105432.png)

4,4-二己基-4H-环戊并[1,2-b:5,4-b']二噻吩

描述

4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is a compound with a rigid coplanar structure that favors π−π intermolecular interactions. It has good electron-donating properties and has been one of the most attractive building blocks for organic field effect transistors and organic electronics .

Synthesis Analysis

The synthesis of this compound involves the use of potassium hydroxide and potassium iodide in dimethyl sulfoxide at 20℃ for about 2.33 hours. This process occurs in an inert atmosphere and in darkness . Another method involves dissolving the compound in THF (2 mL) and adding n-Butyllithium at -78 C, stirring the mixture at -78C for 2 hours .Molecular Structure Analysis

The molecular structure of this compound has been characterized by X-ray, electrochemical, spectroscopic (UV-Vis absorption, emission and Raman) and density functional theory methods . The neutral compounds show a longer mean conjugation length than oligothiophenes and oligothiophene-vinylenes .Chemical Reactions Analysis

The chemical reactions of this compound involve the stabilization of polycationic states of which the radical cations and dications are strong NIR absorbers . The radical cation of the triarylamine compound and the radical anion of the tetracyano compound similarly display hole and electron charge localization .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 447.4±25.0 °C and a density of 1.041±0.06 g/cm3 . It also has a molecular weight of 346.59 .科学研究应用

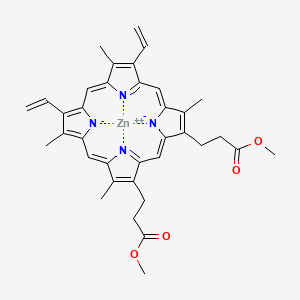

染料敏化太阳能电池

- CPDT 已用于染料敏化太阳能电池 (DSSC) 的有机生色团设计中,在 AM1.5G 阳光下展示了 8.95% 的高功率转换效率。使用 CPDT 代替 2,2'-二噻吩作为染料设计的构建块,通过减少表面态和抑制电荷复合显着提高了性能 (Li 等,2010 年)。

光伏应用

- 基于 CPDT 的共轭聚合物与其他共聚单体相结合,已设计用于光伏电池。这些聚合物具有理想的光学带隙,并表现出适合与富勒烯衍生物结合作为电子传输载体的 HOMO-LUMO 能级,从而实现高达 3.1% 的功率转换效率 (Kingsborough 等,2010 年)。

有机光伏

- 在有机光伏中,基于 CPDT 的共轭聚合物已经合成,并具有交替的给电子和受电子的单元。这些聚合物显示出低至 1.4 eV 的光学带隙,并具有可调谐的吸收特性。它们是有机光伏应用中光收集材料的优秀候选者 (Zhu 等,2007 年)。

合成应用

- 已经开发出一种三步合成方法来不对称地功能化 CPDT 化合物。该方法允许制备广泛的功能化桥连二噻吩,可用于各种有机电子应用 (Van Mierloo 等,2010 年)。

小分子有机太阳能电池

- CPDT 已用于设计用于有机太阳能电池的小分子,实现了超过 8% 的功率转换效率 (PCE)。桥接原子对光学和电化学性质的影响显着影响器件性能 (Ni 等,2015 年)。

作用机制

Target of Action

The primary target of 4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is the π-conjugated system in organic electronics . The compound is used in the development of π-conjugated oligomers , which are key components in organic electronic devices .

Mode of Action

4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene interacts with its targets through conjugation . The compound has a longer mean conjugation length than oligothiophenes and oligothiophene-vinylenes . This allows for more effective conjugation when embedded into semiconducting polymers .

Biochemical Pathways

The compound affects the redox chemistry of the π-conjugated system . It stabilizes polycationic states, with the radical cations and dications being strong NIR absorbers . The compound also displays singlet diradicaloid character .

Result of Action

The action of 4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene results in compounds with new electronic properties and unique structures potentially exploitable in organic electronics . The compound contributes to the realization of a lower band gap in semiconducting polymers .

Action Environment

The action, efficacy, and stability of 4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene can be influenced by various environmental factors. For instance, the temperature and pressure conditions during the synthesis process can affect the compound’s properties . Additionally, the compound’s performance in organic electronic devices can be influenced by factors such as the device architecture and operating conditions.

安全和危害

未来方向

属性

IUPAC Name |

7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30S2/c1-3-5-7-9-13-21(14-10-8-6-4-2)17-11-15-22-19(17)20-18(21)12-16-23-20/h11-12,15-16H,3-10,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOLOMCKXMZOIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1(C2=C(C3=C1C=CS3)SC=C2)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731977 | |

| Record name | 4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153312-86-8 | |

| Record name | 4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

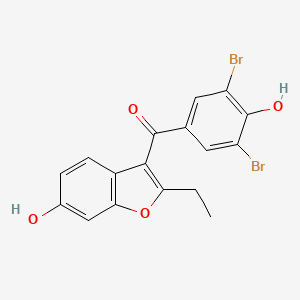

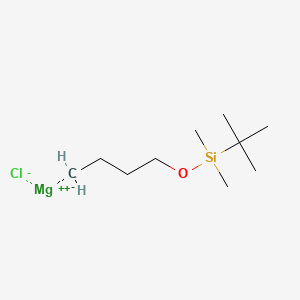

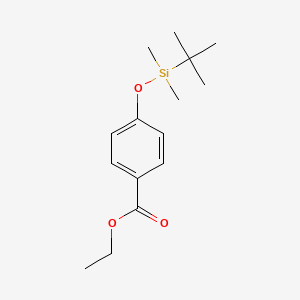

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-](/img/structure/B3105354.png)

![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)